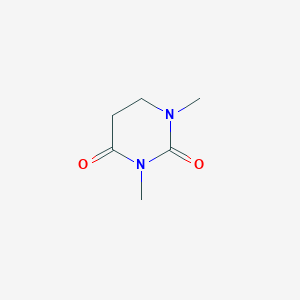
methyl 2,3-diamino-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-diamino-4-methoxybenzoate (MDAMB) is a synthetic compound that is used in a variety of scientific and medical applications. MDAMB is a white, crystalline solid with a molecular weight of 197.21 g/mol. It has a melting point of 162-164°C and is soluble in water. MDAMB is a derivative of benzoic acid and is used in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and pigments.
科学研究应用
Methyl 2,3-diamino-4-methoxybenzoate is used in a variety of scientific and medical applications. It is used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the manufacture of dyes and pigments, and in the synthesis of polymers. methyl 2,3-diamino-4-methoxybenzoate is used in the study of molecular biology and in the development of new drugs.
作用机制
Methyl 2,3-diamino-4-methoxybenzoate acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. By inhibiting tyrosinase, methyl 2,3-diamino-4-methoxybenzoate can be used to reduce the production of melanin, which is responsible for skin pigmentation. This can be used to treat hyperpigmentation and age spots.
Biochemical and Physiological Effects
methyl 2,3-diamino-4-methoxybenzoate has several biochemical and physiological effects. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. It also has anti-inflammatory and anti-oxidant properties, which can be used to treat a variety of skin conditions. In addition, methyl 2,3-diamino-4-methoxybenzoate has been shown to have anti-bacterial and anti-fungal properties, which can be used to treat infections.
实验室实验的优点和局限性
Methyl 2,3-diamino-4-methoxybenzoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using methyl 2,3-diamino-4-methoxybenzoate is that it is relatively inexpensive and easy to obtain. Additionally, it is a safe compound that is not toxic or carcinogenic. It is also easy to store and can be used in a variety of experiments. One of the main limitations of methyl 2,3-diamino-4-methoxybenzoate is that it has a relatively short shelf life, which can limit the amount of time it can be stored.
未来方向
Methyl 2,3-diamino-4-methoxybenzoate has been used in a variety of applications, but there are still many potential future directions for research. One potential area of research is the development of new uses for methyl 2,3-diamino-4-methoxybenzoate, such as in the treatment of skin conditions. Additionally, further research could be done on the biochemical and physiological effects of methyl 2,3-diamino-4-methoxybenzoate, as well as on the mechanism of action. Additionally, further research could be done on the synthesis of methyl 2,3-diamino-4-methoxybenzoate and on the development of new derivatives of methyl 2,3-diamino-4-methoxybenzoate. Finally, further research could be done on the potential toxicity and carcinogenicity of methyl 2,3-diamino-4-methoxybenzoate.
合成方法
Methyl 2,3-diamino-4-methoxybenzoate is synthesized through the reaction of 4-methoxybenzoic acid with 2,3-diaminopropionic acid in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction yields a white crystalline solid, which is then purified and dried.
属性
| { "Design of the Synthesis Pathway": "The synthesis of methyl 2,3-diamino-4-methoxybenzoate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "4-methoxybenzoic acid", "methylamine", "ammonium chloride", "sodium nitrite", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 4-methoxybenzoic acid with acetic anhydride and triethylamine in N,N-dimethylformamide to form methyl 4-methoxybenzoate.", "Step 2: Reduction of the nitro group by reacting methyl 4-methoxybenzoate with sodium borohydride in ethanol to form methyl 4-methoxybenzylamine.", "Step 3: Protection of the amine group by reacting methyl 4-methoxybenzylamine with acetic anhydride and triethylamine in N,N-dimethylformamide to form methyl N-acetyl-4-methoxybenzylamine.", "Step 4: Diazotization of the amine group by reacting methyl N-acetyl-4-methoxybenzylamine with sodium nitrite and hydrochloric acid in water to form methyl N-acetyl-2,3-dimethoxybenzylamine diazonium chloride.", "Step 5: Deprotection of the amine group by reacting methyl N-acetyl-2,3-dimethoxybenzylamine diazonium chloride with ammonium chloride in water to form methyl 2,3-diamino-4-methoxybenzoate.", "Step 6: Methylation of the amino groups by reacting methyl 2,3-diamino-4-methoxybenzoate with methylamine in ethanol to form the final product, methyl 2,3-diamino-4-methoxybenzoate." ] } | |
CAS 编号 |
201287-70-9 |
产品名称 |
methyl 2,3-diamino-4-methoxybenzoate |
分子式 |
C9H12N2O3 |
分子量 |
196.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



